An In-depth Technical Guide to ent-17-Hydroxykaur-15-en-19-oic Acid: Natural Sources, Isolation, and Biological Activity
An In-depth Technical Guide to ent-17-Hydroxykaur-15-en-19-oic Acid: Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural diterpenoid, ent-17-Hydroxykaur-15-en-19-oic acid. The document details its natural sources, provides a representative experimental protocol for its isolation and purification, and explores its biological activities, including its potential mechanisms of action in cancer cells.
Natural Sources of ent-17-Hydroxykaur-15-en-19-oic Acid
ent-17-Hydroxykaur-15-en-19-oic acid has been isolated from several plant species, primarily belonging to the Asteraceae and Annonaceae families. The table below summarizes the known natural sources of this compound.
| Plant Species | Family | Plant Part | Reference |
| Laetia thamnia L. | Salicaceae | Leaves | [1] |
| Annona glabra | Annonaceae | Not Specified | |
| Wedelia trilobata | Asteraceae | Whole Plant |
Experimental Protocols: Isolation and Purification
Representative Protocol: Isolation of ent-Kaurane Diterpenoids from Wedelia trilobata
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Extraction:
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Air-dried and powdered whole plant material of Wedelia trilobata is extracted with 95% ethanol (B145695) at room temperature. The extraction is typically repeated three times over a period of seven days for each extraction.
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The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
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Solvent Partitioning:
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The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A common sequence is petroleum ether followed by chloroform (B151607) (CHCl₃).
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This partitioning separates compounds based on their polarity, with the less polar diterpenoids concentrating in the petroleum ether and chloroform fractions.
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Chromatographic Separation:
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Silica (B1680970) Gel Column Chromatography: The petroleum ether and chloroform fractions are independently subjected to silica gel column chromatography.
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The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether or hexane (B92381) and gradually increasing the polarity by adding ethyl acetate (B1210297) or acetone.
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Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds of interest.
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Preparative Thin Layer Chromatography (pTLC): Fractions containing a mixture of compounds with similar polarities can be further purified using pTLC with an appropriate solvent system.
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Recrystallization: Crystalline compounds can be purified by recrystallization from a suitable solvent or solvent mixture, such as petroleum ether/ethyl acetate.
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Structure Elucidation:
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The structure of the isolated compounds is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).
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General workflow for the isolation of ent-17-Hydroxykaur-15-en-19-oic acid.
Biological Activity and Potential Signaling Pathways
ent-17-Hydroxykaur-15-en-19-oic acid has demonstrated cytotoxic activity against various cancer cell lines. While the precise molecular mechanisms of this specific compound are not fully elucidated, research on structurally similar ent-kaurane diterpenoids provides insights into its potential modes of action.
Cytotoxic Activity
The following table summarizes the reported cytotoxic activity of ent-17-Hydroxykaur-15-en-19-oic acid.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| LNCaP | Prostate Cancer | 17.63 | [1] |
Potential Signaling Pathways
Based on studies of related ent-kaurane diterpenoids, a plausible mechanism of action for ent-17-Hydroxykaur-15-en-19-oic acid involves the induction of apoptosis through the mitochondrial pathway and modulation of key signaling pathways such as NF-κB and Nrf2.
Induction of Apoptosis:
A related compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, has been shown to induce apoptosis in cancer cells. This process is characterized by:
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Mitochondrial Pathway Activation: An increase in the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria into the cytosol.[2][3][4]
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Caspase Activation: The released cytochrome c triggers the activation of caspase cascades, ultimately leading to programmed cell death.[2]
Modulation of NF-κB and Nrf2 Pathways:
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ent-kaur-16-en-19-oic acid , another similar diterpenoid, has been found to be a potent activator of the Nrf2 pathway, a key regulator of cellular antioxidant responses.[5] Interestingly, this compound did not affect the NF-κB pathway.[5]
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Conversely, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid* has been shown to inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation.[2][3][6][7] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory subunit of NF-κB.[6][7]
The diagram below illustrates a hypothetical signaling pathway for ent-17-Hydroxykaur-15-en-19-oic acid, integrating the known effects of related compounds on apoptosis and the NF-κB pathway.
Hypothetical signaling pathway for apoptosis induction.
Conclusion
ent-17-Hydroxykaur-15-en-19-oic acid is a naturally occurring diterpenoid with promising cytotoxic activity. Further research is warranted to fully elucidate its mechanisms of action, quantify its presence in various natural sources, and optimize its isolation for potential therapeutic applications. The information provided in this guide serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. ent-kaur-16-en-19-oic acid, isolated from the roots of Aralia continentalis, induces activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis of human malignant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ent-kaur-16-en-19-oic Acid, isolated from the roots of Aralia continentalis, induces activation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of laryngeal cancer cell death by Ent-11-hydroxy-15-oxo-kaur-16-en-19-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
